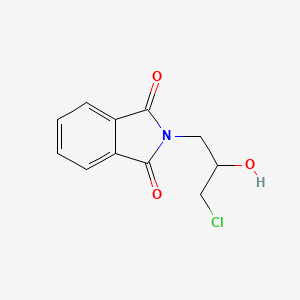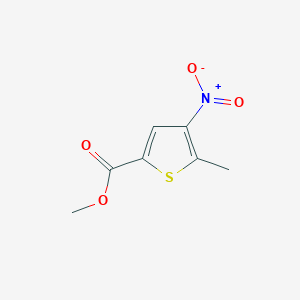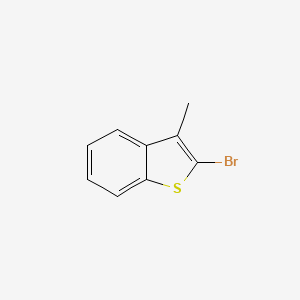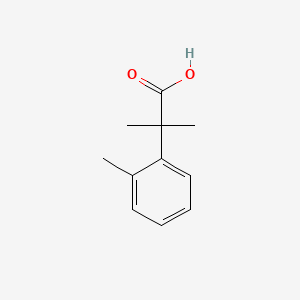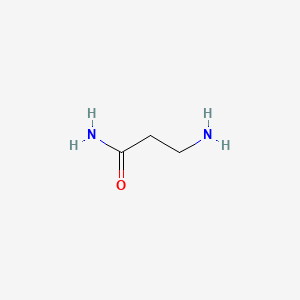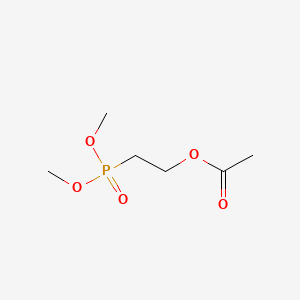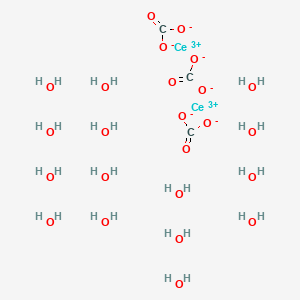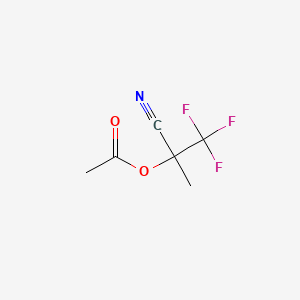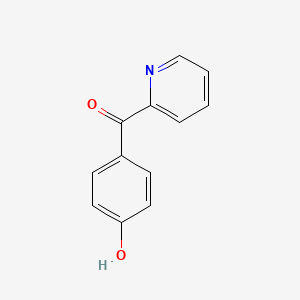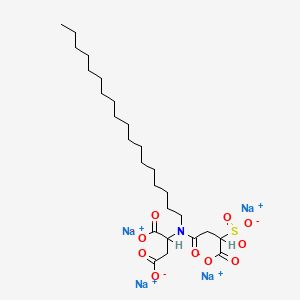
Aerosol 22
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aerosol 22 is a synthetic compound with the chemical formula C26H48NNaO10S. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound is characterized by its ability to interact with both hydrophilic and hydrophobic substances, making it useful in formulations requiring emulsification or dispersion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Aerosol 22 typically involves the reaction of stearyl amine with aspartic acid derivatives. The process includes the following steps:
Stearyl Amine Reaction: Stearyl amine is reacted with a derivative of aspartic acid, such as N-carboxyanhydride, under controlled conditions.
Sulfonation: The resulting product is then sulfonated using a sulfonating agent like sulfur trioxide or chlorosulfonic acid.
Neutralization: The sulfonated product is neutralized with sodium hydroxide to form the tetrasodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
Aerosol 22 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Aerosol 22 has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying properties.
Industry: Utilized in the formulation of detergents, cosmetics, and personal care products.
Mecanismo De Acción
The mechanism by which Aerosol 22 exerts its effects is primarily through its surfactant properties. The compound reduces surface tension, allowing for better interaction between hydrophilic and hydrophobic substances. This property is crucial in applications such as emulsification, dispersion, and solubilization. The molecular targets include lipid bilayers in biological membranes and hydrophobic particles in industrial formulations.
Comparación Con Compuestos Similares
Similar Compounds
Sodium Lauryl Sulfate: Another surfactant with similar emulsifying properties but different molecular structure.
Tetrasodium EDTA: Used as a chelating agent with some surfactant properties.
Sodium Stearoyl Lactylate: Employed in food and cosmetic industries for its emulsifying capabilities.
Uniqueness
Aerosol 22 is unique due to its specific combination of hydrophilic and hydrophobic groups, which provides superior emulsifying and dispersing properties compared to other surfactants. Its ability to interact with a wide range of substances makes it versatile for various applications.
Propiedades
Número CAS |
38916-42-6 |
|---|---|
Fórmula molecular |
C26H43NNa4O10S |
Peso molecular |
653.6 g/mol |
Nombre IUPAC |
tetrasodium;2-[(3-carboxylato-3-sulfonatopropanoyl)-octadecylamino]butanedioate |
InChI |
InChI=1S/C26H47NO10S.4Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(21(25(31)32)19-24(29)30)23(28)20-22(26(33)34)38(35,36)37;;;;/h21-22H,2-20H2,1H3,(H,29,30)(H,31,32)(H,33,34)(H,35,36,37);;;;/q;4*+1/p-4 |
Clave InChI |
XZPMQCKVOWVETG-UHFFFAOYSA-J |
SMILES |
CCCCCCCCCCCCCCCCCCN(C(CC(=O)[O-])C(=O)[O-])C(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
SMILES canónico |
CCCCCCCCCCCCCCCCCCN(C(CC(=O)[O-])C(=O)[O-])C(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
| 38916-42-6 | |
Pictogramas |
Irritant; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


